2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(2)9-16-13-7-5-12(6-8-13)14(3,4)10-15/h5-8,11H,9-10,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVXGYIBZPQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 2-Methyl-1-Substituted Phenyl-2-Butyronitrile
- Reaction: Substituted benzyl chloride (or benzyl bromide/benzyl alcohol) is reacted with isobutyronitrile in the presence of an organic base.
- Conditions: Temperature range of -78°C to 0°C.
- Solvents: Tetrahydrofuran (THF), dioxane, toluene, or hexane.
- Bases: Diisopropylamine lithium salt, n-butyllithium, hexamethyldisilazane lithium salt, or sodium hydride.
- Molar Ratio: Substituted benzyl chloride to isobutyronitrile is preferably 1:1 to 1:3.
This step yields 2-methyl-1-substituted phenyl-2-butyronitrile as an intermediate.
Step 2: Conversion to 2-Methyl-1-Substituted Phenyl-2-Butyric Acid
Step 3: Formation of Carbamic Acid Benzyl Ester Intermediate
- This step involves conversion of the acid intermediate to a carbamic acid benzyl ester, which is a key precursor for amine formation.
- Specific details on reagents and conditions are less explicit but generally involve esterification and carbamate formation under catalytic conditions.
Step 4: Catalytic Amine Formation
- Reaction: The carbamic acid benzyl ester is subjected to catalytic hydrogenation or other catalytic processes at room temperature.
- Solvents: Methanol, ethanol, tetrahydrofuran, or toluene.
- This step produces the final 2-methyl-1-substituted phenyl-2-propanamine compound.
Advantages and Yield
- The described method avoids the use of highly toxic reagents such as sodium cyanide.
- Raw materials are inexpensive and readily available.
- The overall yield of the four-step process is approximately 50%, which is significantly higher than traditional methods (~15%).
- The process is suitable for large-scale industrial production due to its simplicity and safety.
Summary Table of Preparation Steps
| Step | Reaction Description | Key Reagents/Conditions | Solvents | Temperature Range | Yield & Notes |
|---|---|---|---|---|---|
| 1 | Substituted benzyl chloride + isobutyronitrile → nitrile intermediate | Organic base (e.g., n-BuLi, NaH), molar ratio 1:1 to 1:3 | THF, dioxane, toluene, hexane | -78°C to 0°C | Formation of 2-methyl-1-substituted phenyl-2-butyronitrile |
| 2 | Hydrolysis of nitrile → carboxylic acid | Base (unspecified), hydrolysis conditions | Similar to step 1 solvents | 80°C to 220°C | Conversion to 2-methyl-1-substituted phenyl-2-butyric acid |
| 3 | Formation of carbamic acid benzyl ester | Esterification and carbamate formation (catalyst involved) | Not specified | Not specified | Intermediate for amine formation |
| 4 | Catalytic reaction to form amine | Catalyst (unspecified), catalytic hydrogenation | Methanol, ethanol, THF, toluene | Room temperature | Final product: 2-methyl-1-substituted phenyl-2-propanamine |
Additional Research Findings
- The synthetic route is flexible for various substitutions on the phenyl ring (R groups such as hydrogen, methyl, ethyl, methoxy, hydroxyl, nitro, dimethylamino, halogens).
- The process avoids toxic cyanide reagents and improves safety and environmental compatibility.
- The reaction conditions are mild and allow for good control of stereochemistry and purity.
- Purification typically involves standard organic workup and crystallization techniques, with yields and purity optimized for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl ring and isobutoxy group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the alkyl branching on the propanamine backbone. Key comparisons include:
*Estimated using fragment-based methods (e.g., Crippen’s method).
†Predicted based on isobutoxy group’s contribution (~+1.3 vs. methoxy).
Key Research Findings
- Chiral Separation : Analogs like 2-(4-ethoxyphenyl)propan-1-amine are resolved using chiral columns (Chiralpak IA), suggesting enantiomer-specific effects .
- Structural Diversity : Derivatives with triazole or boronate ester groups (e.g., ) highlight the scaffold’s versatility in medicinal chemistry.
Biological Activity
Overview
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine, with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with biological molecules, and its possible applications in medicinal chemistry and organic synthesis.
The compound features a unique substitution pattern on the aromatic ring, which contributes to its distinct chemical and biological properties. The amine group in its structure allows for hydrogen bonding and ionic interactions with active sites on enzymes, potentially modulating their activity. The hydrophobic nature of the compound, enhanced by the isobutoxy group, suggests a strong affinity for hydrophobic pockets in biological targets.
Biological Activity
Research indicates that 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine may exhibit various biological activities, including:
- Enzyme Modulation : The compound may act as a ligand for specific receptors or enzymes, influencing their activity and leading to diverse biological effects.
- Toxicological Studies : Acute toxicity studies have shown significant effects at high doses. In one study, the median lethal dose (LD50) was determined to be approximately 1984 mg/kg body weight in rats, with observed clinical signs including dyspnoea and exophthalmos . These findings highlight the need for careful assessment of safety profiles before therapeutic applications.
Research Findings
A review of literature reveals several studies focusing on the biological implications of this compound:
Case Studies
- Acute Toxicity : In a study involving oral administration to rats, various doses resulted in mortality and significant clinical signs at higher concentrations. The study established a No Observed Adverse Effect Level (NOAEL) of 75 mg/kg based on observed toxicological effects .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with molecular targets such as enzymes, which could lead to inhibition or modulation of specific pathways involved in disease processes.
Comparative Analysis
To better understand the unique properties of 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine, it is useful to compare it with similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-Methyl-2-[4-(methylpropoxy)phenyl]propan-1-amine | Similar framework | Different substituent affects hydrophobicity |
| 2-(4-Methoxyphenyl)propan-2-amine | Similar framework | Methoxy group alters electronic properties |
This comparison underscores how variations in substituents can significantly influence the biological activity and potential therapeutic applications of related compounds.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine?
The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example:
- Route 1 : Start with 4-(2-methylpropoxy)benzaldehyde. React with a methyl-substituted propanamine precursor under reductive conditions (e.g., NaBH3CN or H2/Pd-C) to form the amine bond. This mirrors methods used for analogous phenethylamines .
- Route 2 : Use a pre-functionalized phenyl ether (e.g., 4-(2-methylpropoxy)phenyl bromide) in a nucleophilic substitution reaction with 2-methylpropan-1-amine derivatives. Optimize solvent polarity (e.g., DMF or THF) and base (e.g., K2CO3) to enhance yield .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?
- NMR : Use 1H/13C NMR to confirm the presence of the 2-methylpropoxy group (δ ~1.0–1.2 ppm for CH(CH3)2) and the tertiary amine (broad singlet at δ ~1.5 ppm for N–CH2). Compare with spectral libraries of structurally similar amines .
- X-ray Crystallography : Employ SHELX software for crystal structure determination. Refinement parameters (e.g., R-factor < 5%) and hydrogen bonding analysis can validate stereochemistry and molecular packing .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved during synthesis, given the compound’s chiral centers?
- Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase to separate enantiomers. Monitor elution times via polarimetric detection .
- Asymmetric Catalysis : Apply chiral ligands (e.g., BINAP or Jacobsen catalysts) during reductive amination to induce enantioselectivity. Optimize reaction temperature and solvent to improve enantiomeric excess (e.g., >90% ee) .
Q. What experimental strategies address contradictions in crystallographic data during structural refinement?
- Multi-Phase Refinement : If twinning is observed (common in flexible molecules), use SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R1/wR2 convergence metrics .
- Hydrogen Bond Analysis : Resolve ambiguities in amine proton positions by analyzing hydrogen-bonding networks with PLATON or OLEX2. Cross-validate with DFT-calculated bond lengths .
Q. How does the 2-methylpropoxy substituent influence receptor binding affinity in pharmacological studies?
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding poses of the compound with/without the 2-methylpropoxy group. The substituent’s lipophilicity may enhance membrane permeability or sterically hinder interactions with off-target receptors .
- SAR Studies : Synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy vs. propoxy) and assay activity against serotonin/dopamine receptors. Use IC50 values to quantify substituent effects .
Q. How can reaction conditions be optimized to mitigate byproducts in large-scale synthesis?
- DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) using a fractional factorial design. For example, elevated temperatures (>80°C) may accelerate imine formation but risk decomposition; identify Pareto-optimal conditions .
- In Situ Monitoring : Employ FTIR or ReactIR to track intermediate formation (e.g., Schiff base in reductive amination). Adjust reagent stoichiometry dynamically to minimize side reactions .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
